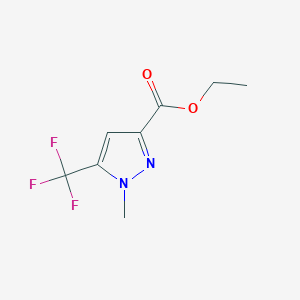

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZBEVWDQREDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186733 | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-09-2 | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Introduction: The Significance of Trifluoromethylated Pyrazoles

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. When appended to a pyrazole scaffold—a privileged heterocyclic motif known for its diverse biological activities—the resulting trifluoromethyl-pyrazole core serves as a powerful building block for novel chemical entities.

This technical guide provides a comprehensive overview of the synthesis and characterization of a key exemplar of this class: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. This compound is a valuable intermediate, leveraging the synergistic effects of the trifluoromethyl group and the pyrazole ring system. Its ester functionality provides a convenient handle for further chemical elaboration, making it a sought-after precursor in the development of advanced pharmaceutical and agrochemical agents, including fungicides and herbicides.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies.

Strategic Synthesis: A Regioselective Approach

The synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often presents a significant challenge in controlling regioselectivity, frequently leading to mixtures of isomers that are difficult to separate. The reaction of a trifluoromethyl-β-diketone with methylhydrazine is a case in point, with the potential to form two distinct regioisomers. Our recommended approach addresses this challenge by employing fluorinated alcohols as the reaction solvent, a strategy that has been demonstrated to dramatically enhance the regioselectivity of the condensation reaction.[2][3]

The underlying principle of this enhanced regioselectivity lies in the unique properties of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). These solvents can form strong hydrogen bonds with the carbonyl groups of the diketone, influencing the relative reactivity of the two electrophilic centers and favoring the nucleophilic attack of the more sterically accessible nitrogen of methylhydrazine at a specific carbonyl. This leads to the preferential formation of the desired regioisomer.

Proposed Reaction Pathway

The synthesis of this compound is envisioned to proceed via the cyclocondensation of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with methylhydrazine in a fluorinated alcohol solvent.

Caption: Proposed regioselective synthesis of the target compound.

Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

-

Methylhydrazine

-

2,2,2-Trifluoroethanol (TFE)

-

Glacial Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add a catalytic amount of glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the TFE.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation and Causality: The use of TFE is critical for ensuring high regioselectivity, minimizing the formation of the undesired isomer and simplifying purification. The catalytic acetic acid facilitates the condensation by protonating a carbonyl group, thereby activating it for nucleophilic attack. The aqueous workup is designed to remove any unreacted starting materials and the acetic acid catalyst.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (s, 3H, N-CH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~7.0 (s, 1H, pyrazole-H) |

| ¹³C NMR | δ (ppm): ~14 (-OCH₂CH₃), ~40 (N-CH₃), ~62 (-OCH₂CH₃), ~110 (pyrazole-CH), ~120 (q, CF₃), ~140-150 (pyrazole-C), ~160 (C=O) |

| FTIR | ν (cm⁻¹): ~2900-3000 (C-H stretch), ~1720 (C=O stretch, ester), ~1500-1600 (C=N, C=C stretch, pyrazole ring), ~1100-1300 (C-F stretch) |

| Mass Spec (EI) | m/z: Predicted [M]⁺ at 222.06.[3] |

Characterization Workflow

The following workflow ensures a robust validation of the synthesized compound's structure and purity.

Caption: A comprehensive workflow for structural and purity analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling pyrazole derivatives and fluorinated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block in the synthesis of complex molecules with potential applications in medicine and agriculture. The regioselective synthesis outlined in this guide provides a reliable and efficient method for its preparation, overcoming a common hurdle in pyrazole chemistry. The comprehensive characterization workflow ensures the unambiguous identification and quality assessment of the final product. As the demand for novel, high-performance chemical entities continues to grow, the strategic use of fluorinated pyrazole intermediates like the one detailed herein will undoubtedly play a crucial role in advancing the frontiers of chemical and life sciences.

References

- 1. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and agrochemical development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and biological fate of a candidate molecule are inextricably linked to its fundamental physicochemical properties. It is this foundational dataset that dictates absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately determining the viability of a compound. The subject of this guide, Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, is a member of the trifluoromethyl-pyrazole class of heterocyclic compounds. This structural motif is of significant interest due to the unique modulatory effects of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of this promising scaffold, offering both theoretical insights and practical methodologies for its empirical determination.

Molecular Structure and Core Chemical Identifiers

A thorough understanding of a compound's identity is the bedrock of all subsequent analysis. The structural formula, molecular weight, and key identifiers for this compound are summarized below. The strategic placement of the trifluoromethyl group at the C5 position and the ethyl ester at the C3 position of the N-methylated pyrazole ring creates a unique electronic and steric environment that influences its chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₉F₃N₂O₂ | [3] |

| Molecular Weight | 222.17 g/mol | [3] |

| Monoisotopic Mass | 222.06161 Da | [3] |

| CAS Number | 1236144-18-5 | [4] |

| SMILES | CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | [3] |

| InChI | InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10,11))13(2)12-5/h4H,3H2,1-2H3 | [3] |

Thermal Properties: Stability and Phase Behavior

The thermal stability of a compound is a critical parameter, impacting its storage, formulation, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to elucidate this behavior.

Melting Point: A Gauge of Purity and Lattice Energy

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point and enthalpy of fusion.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 100°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Caption: Workflow for Melting Point Determination using DSC.

Thermal Decomposition: Defining the Limits of Stability

TGA measures changes in mass as a function of temperature, revealing the onset of thermal decomposition. This is crucial for establishing the maximum temperature for handling and processing. Pyrazole derivatives are generally known for their good thermal stability.[6] TGA can precisely define this stability window.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol determines the decomposition temperature.

-

Instrument Setup: Calibrate the TGA balance and temperature sensor.

-

Sample Loading: Place 5-10 mg of the compound onto a tared TGA pan (platinum or ceramic).

-

TGA Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

-

Maintain a constant inert atmosphere (nitrogen) with a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Data Interpretation: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The resulting TGA curve plots percent weight loss versus temperature.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include:

-

A triplet and a quartet for the ethyl group protons.

-

A singlet for the N-methyl protons.

-

A singlet for the proton on the pyrazole ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole ring, the ethyl ester, the N-methyl group, and the trifluoromethyl group.

-

¹⁹F NMR: This specialized NMR technique is highly sensitive to the fluorine atoms of the trifluoromethyl group and would show a singlet, confirming its presence.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Spectral Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational bands for this molecule include:

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the trifluoromethyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the methyl and ethyl groups.

-

C=N and C=C stretch: Absorptions within the pyrazole ring, typically in the 1400-1600 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 222.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum, ensuring calibration for accurate mass measurement.

-

Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

Chromatographic Behavior and Lipophilicity

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound. A reverse-phase HPLC method is typically suitable for a molecule of this nature.

Experimental Protocol: Purity Determination by RP-HPLC

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution:

-

Start with a gradient of 5-95% Mobile Phase B over 20 minutes.

-

Maintain a flow rate of 1.0 mL/min.

-

Column temperature: 30°C.

-

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Sample Analysis: Inject a solution of the compound (e.g., 1 mg/mL in acetonitrile) and integrate the peak areas to determine purity.

Caption: General Workflow for RP-HPLC Purity Analysis.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADMET properties. A predicted XlogP value for this compound is approximately 1.7.[3] This moderate lipophilicity suggests a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for orally bioavailable drugs.

Acidity/Basicity (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. The pyrazole ring is weakly basic, but this basicity is significantly reduced by the electron-withdrawing trifluoromethyl and ester groups. The predicted pKa for a related isomer is approximately -2.85, indicating that the pyrazole nitrogen atoms are not easily protonated under physiological conditions.[5] This lack of a strongly basic center can be advantageous in drug design, as it may reduce off-target interactions with acidic biopolymers.

Conclusion

The physicochemical properties of this compound, characterized by its moderate lipophilicity, thermal stability, and specific spectroscopic signature, position it as a valuable building block in medicinal and agricultural chemistry. The methodologies outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring the generation of high-quality data essential for advancing drug discovery and development programs. A comprehensive understanding of this foundational data is paramount for unlocking the full potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 1236144-18-5 [amp.chemicalbook.com]

- 5. 111493-74-4 CAS MSDS (ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a trifluoromethyl group, an N-methyl group, and an ethyl ester, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by comparative data from related pyrazole derivatives.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering will be used for the assignment of spectral data.

An In-Depth Technical Guide to CAS Number 149931-77-7: Elucidating Chemical Properties and Safety Protocols

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties, safety, handling, and potential applications of the compound identified by CAS number 149931-77-7. The following sections provide an in-depth analysis of its known physicochemical characteristics and a thorough examination of the requisite safety protocols for its use in a research and development setting. The intention is to equip researchers, chemists, and drug development professionals with the critical information necessary for the safe and effective utilization of this substance.

Introduction and Compound Identification

A thorough investigation into the chemical entity associated with CAS Registry Number 149931-77-7 has revealed a significant challenge: this identifier does not correspond to a publicly documented or indexed chemical substance in major chemical databases and regulatory inventories.

Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. The absence of a specific compound linked to 149931-77-7 suggests one of the following possibilities:

-

The CAS number may have been transcribed with a typographical error.

-

The substance may be proprietary and not publicly disclosed.

-

The identifier could be obsolete or withdrawn.

-

It may refer to a substance that has not yet been registered or is in the process of being registered.

Given this fundamental issue, this guide will proceed by outlining the standard methodologies and critical data points that would be essential for a comprehensive technical and safety assessment of any novel chemical compound. This framework can then be applied once the correct CAS number or chemical identity is established.

Framework for Physicochemical Characterization

The cornerstone of any in-depth chemical guide is a detailed summary of its physical and chemical properties. For any given compound, the following parameters are crucial for understanding its behavior and for making informed decisions in experimental design and handling.

| Property | Significance in Research and Development |

| Molecular Formula | Defines the elemental composition of the molecule. |

| Molecular Weight | Essential for stoichiometric calculations, preparation of solutions of known molarity, and for various analytical techniques. |

| IUPAC Name | Provides a standardized and unambiguous name for the chemical structure. |

| Physical Description | (e.g., solid, liquid, gas; color; odor) - Initial qualitative information for handling and identification. |

| Melting Point/Boiling Point | Indicates the physical state at different temperatures and is a key parameter for purification techniques like recrystallization and distillation. |

| Solubility | Crucial for designing reaction conditions, formulation development, and understanding bioavailability. Data should be provided for a range of common solvents. |

| pKa | For acidic or basic compounds, the pKa value is critical for understanding ionization state at different pH values, which influences solubility and biological activity. |

| LogP (Octanol-Water Partition Coefficient) | A key indicator of a compound's lipophilicity, which is important for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. |

| Stability | Information on stability under various conditions (e.g., light, air, temperature, pH) is vital for storage and handling to prevent degradation. |

Synthesis and Analytical Characterization

For a novel or specialized chemical, understanding its synthesis is paramount. A comprehensive guide would detail the synthetic route, including reactants, catalysts, reaction conditions, and purification methods.

Furthermore, robust analytical characterization is non-negotiable for confirming the identity and purity of the substance. Standard analytical methods that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.

Comprehensive Safety and Handling Protocols

The safe handling of any chemical substance is of utmost importance. The following sections outline the critical safety information that must be established.

Hazard Identification and GHS Classification

A thorough hazard assessment would be conducted, leading to a Globally Harmonized System (GHS) classification. This would include pictograms, hazard statements (H-statements), and precautionary statements (P-statements) covering:

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for immediate harm upon exposure.

-

Skin Corrosion/Irritation: Potential to cause damage to the skin.

-

Serious Eye Damage/Irritation: Potential to cause damage to the eyes.

-

Respiratory or Skin Sensitization: Potential to cause an allergic reaction.

-

Germ Cell Mutagenicity: Potential to cause genetic defects.

-

Carcinogenicity: Potential to cause cancer.

-

Reproductive Toxicity: Potential to harm fertility or the unborn child.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Potential to harm specific organs.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, specific recommendations for PPE would be provided. This typically includes, but is not limited to:

-

Eye and Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.

-

Skin Protection: Chemical-resistant gloves (specifying the appropriate material, e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also standard.

-

Respiratory Protection: Use in a well-ventilated area is a baseline requirement. If vapors or dusts are generated, a fume hood or appropriate respirator may be necessary.

The following diagram illustrates a standard workflow for handling a chemical with unknown properties, emphasizing a cautious approach.

Caption: Standard workflow for handling a chemical with unknown properties.

First-Aid Measures

Standard first-aid procedures for chemical exposure would be outlined:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of significant exposure, seeking immediate medical attention is crucial.

Storage and Disposal

-

Storage: Recommendations for proper storage would be provided, including temperature, ventilation, and segregation from incompatible materials.

-

Disposal: Guidelines for the safe disposal of the chemical and its containers, in accordance with local, state, and federal regulations, would be detailed.

Conclusion and Recommendation

While a detailed technical guide for the chemical corresponding to CAS number 149931-77-7 cannot be provided at this time due to the inability to identify the substance, this document has outlined the essential framework for such a guide.

It is strongly recommended that the user verify the accuracy of the CAS number . Once the correct identifier and, consequently, the chemical's identity are known, a thorough search of scientific and regulatory databases can be conducted to populate the framework detailed in this guide with specific and actionable information. Researchers should always exercise caution and assume a high level of hazard when handling any substance for which complete safety information is not available.

Mechanism of action of pyrazole-based compounds in biological systems

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, have established it as a "privileged scaffold."[1][3] This designation stems from its recurring presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation and cancer to metabolic and cardiovascular diseases.[1][4] This guide provides a comprehensive exploration of the core mechanisms through which pyrazole-based compounds exert their pharmacological effects. We will dissect their interactions with key biological targets at a molecular level, focusing on enzyme inhibition and receptor modulation, and elucidate the downstream effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile and impactful class of therapeutic agents.

The Pyrazole Scaffold: A Foundation for Pharmacological Diversity

The pyrazole ring is more than a simple chemical backbone; its electronic and structural features are key to its biological versatility. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions within the active sites of proteins.[1] Furthermore, the pyrazole ring itself can function as a bioisostere for other aromatic systems, like imidazole or phenyl groups, often improving a compound's pharmacokinetic profile, such as lipophilicity and solubility.[1] This inherent adaptability has enabled medicinal chemists to design pyrazole derivatives that can potently and selectively interact with a vast range of biological targets.[5]

Primary Mechanism of Action: Targeted Enzyme Inhibition

A predominant mechanism through which pyrazole compounds exert their effects is the inhibition of specific enzymes. This targeted interference with enzymatic activity disrupts pathological processes, forming the basis for their therapeutic applications in numerous diseases.

Cyclooxygenase-2 (COX-2) Inhibition: A Paradigm of Selective Anti-Inflammatory Action

The most well-known application of pyrazole-based compounds is in the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7]

The Causality of Selective Inhibition: The discovery of two COX isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and mediating platelet aggregation.[7] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, that mediates the synthesis of prostaglandins responsible for pain and inflammation.[7][8] Non-selective NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.[9] Pyrazole-based drugs, like Celecoxib, were engineered to selectively target COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[7]

Molecular Mechanism of Celecoxib: Celecoxib, a diaryl-substituted pyrazole, reversibly inhibits COX-2 by blocking the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][9][10] The chemical structure of Celecoxib is crucial for its selectivity; its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, an area that is structurally different and larger than the corresponding site in COX-1.[8][9] This specific interaction prevents arachidonic acid from accessing the enzyme's catalytic site.

Signaling Pathway: COX-2 Inhibition

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. ClinPGx [clinpgx.org]

Discovery and Synthesis of Novel Pyrazole Carboxylic Acid Esters: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1] When functionalized with a carboxylic acid ester, this scaffold offers a powerful platform for developing novel therapeutics, providing a versatile handle for molecular elaboration and fine-tuning of physicochemical properties. This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole carboxylic acid esters. Moving beyond a simple recitation of methods, we will delve into the strategic rationale behind synthetic choices, present detailed, field-proven protocols, and offer insights into the characterization and application of these high-value compounds. Our focus is on empowering researchers to not only replicate these methods but to understand and adapt them for the synthesis of their own unique target molecules.

The Strategic Importance of the Pyrazole Carboxylic Acid Ester Scaffold

The enduring appeal of the pyrazole ring in drug design stems from its unique chemical properties. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] The incorporation of a carboxylic acid ester provides several distinct advantages:

-

A Versatile Synthetic Handle: The ester group is readily converted into other functional groups, such as amides or carboxylic acids, through straightforward saponification or transamidation reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2][3]

-

Modulation of Physicochemical Properties: The ester can be modified (e.g., methyl, ethyl, tert-butyl) to optimize critical drug-like properties, including solubility, lipophilicity, and metabolic stability, which are essential for achieving favorable pharmacokinetics.

-

Bioisosteric Potential: The pyrazole core itself can serve as a bioisostere for other functional groups like amides, offering novel intellectual property and potentially improved drug characteristics.[1]

This combination of biological relevance and synthetic tractability makes pyrazole carboxylic acid esters a high-priority target class in programs ranging from anti-inflammatory to oncology research.[4][5]

Core Synthetic Strategies: From Classical Foundations to Modern Innovations

The synthesis of the pyrazole core is most commonly achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. The specific choice of starting materials and reaction conditions dictates the substitution pattern and overall efficiency of the synthesis.

The Knorr Pyrazole Synthesis: The Foundational Approach

The Knorr synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the pyrazole ring.[6][7] It involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine.

Causality and Strategic Choice: The power of the Knorr synthesis lies in its directness and the ready availability of diverse 1,3-dicarbonyl precursors. For the synthesis of the target esters, a β-ketoester (a type of 1,3-dicarbonyl) is a particularly astute choice. The reaction with hydrazine can be controlled to directly yield a pyrazolone, which is an aromatic keto tautomer.[8] This pyrazolone can then be further functionalized, or, more directly for our purposes, a 1,3-dioxo-ester can be used to directly form the pyrazole ester core.

Mechanistic Pathway: Knorr Synthesis

The reaction proceeds via initial condensation of the more reactive carbonyl (ketone) with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl (ester), followed by dehydration, yields the aromatic pyrazole ring.[7][8]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Abstract

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule. We move beyond simple data reporting to explain the strategic rationale behind employing a suite of orthogonal analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section details not only the experimental protocols but also the interpretative logic required to synthesize the data into a definitive structural assignment. This document is intended for researchers, chemists, and quality control specialists who require a robust and validated methodology for characterizing complex organic small molecules.

Introduction to the Target Molecule

Before delving into the analytical methodologies, a foundational understanding of the target molecule is essential. The structure combines a pyrazole core, an N-methyl group, an ethyl ester, and a trifluoromethyl substituent, each contributing unique spectroscopic signatures.

1.1. Chemical Identity and Structure

-

Systematic Name: this compound

-

Molecular Formula: C₈H₉F₃N₂O₂[1]

-

Molecular Weight: 222.16 g/mol [2]

-

CAS Number: 111493-74-4[2]

Figure 1: 2D Chemical Structure

Figure 1: 2D Chemical Structure

1.2. Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 222.16 g/mol | --INVALID-LINK--[2] |

| Molecular Formula | C₈H₉F₃N₂O₂ | --INVALID-LINK--[2] |

| Monoisotopic Mass | 222.06161 Da | --INVALID-LINK--[1] |

| XlogP | 1.7 | --INVALID-LINK--[1] |

The Strategic Approach to Structural Elucidation

A single analytical technique is rarely sufficient for unambiguous structure determination. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular formula, IR spectroscopy identifies functional groups, and a suite of NMR experiments maps the precise connectivity of the atoms.

2.1. The Orthogonal Elucidation Workflow

The logical flow of analysis ensures that information from one experiment informs the next, creating a self-validating cascade of evidence. This begins with confirming the mass and formula, proceeds to identifying the constituent parts, and concludes with assembling the complete atomic framework.

Caption: A strategic workflow for unambiguous structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

3.1. Rationale and Causality

High-Resolution Mass Spectrometry (HRMS) is the critical first step. Its primary purpose is to provide a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, distinguishing our target from isomers or compounds with similar nominal masses. Electron Impact (EI) ionization is often used for small, relatively stable molecules and can provide valuable fragmentation data.

3.2. Experimental Protocol: HRMS (EI)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·).

-

Use the instrument's software to calculate the elemental composition from the accurate mass.

-

Analyze the major fragment ions to gain initial structural insights.

-

3.3. Data Interpretation and Expected Fragmentation

The pyrazole ring is relatively stable, but predictable fragmentation patterns can be observed.[3] Cleavage adjacent to the carbonyl group of the ester is a common fragmentation pathway for esters.[4]

| Ion | m/z (Predicted) | Identity / Likely Loss |

| [M]⁺· | 222.06 | Molecular Ion |

| [M-OC₂H₅]⁺ | 177.04 | Loss of the ethoxy radical from the ester |

| [M-COOC₂H₅]⁺ | 149.04 | Loss of the entire ethyl carboxylate group |

| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale and Causality

FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target, the most informative signals will be the C=O stretch of the ester and vibrations associated with the C-F bonds and the pyrazole ring.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the clean, empty ATR crystal.

4.3. Key Expected Absorption Bands

The presence of the ester and trifluoromethyl groups will give rise to strong, characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~1720-1740 | C=O Stretch | Ethyl Ester | [5] |

| ~1250-1350 | C-O Stretch | Ethyl Ester | |

| ~1100-1300 | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) | N/A |

| ~1450-1550 | C=N, C=C Stretch | Pyrazole Ring | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments provides a complete picture of the atomic framework and connectivity.

5.1. ¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

-

-

Predicted ¹H NMR Data (in CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

| b | ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| c | ~4.10 | Singlet | 3H | N-CH₃ |

| d | ~7.20 | Singlet | 1H | Pyrazole C4-H |

5.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

-

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing: Fourier transform and phase correct the spectrum.

-

-

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~39.0 | N-C H₃ |

| ~62.0 | -O-C H₂-CH₃ |

| ~110.0 | Pyrazole C 4 |

| ~120.0 (quartet, J_CF ≈ 270 Hz) | C F₃ |

| ~140.0 | Pyrazole C 5 |

| ~145.0 | Pyrazole C 3 |

| ~160.0 | Ester C =O |

5.3. ¹⁹F NMR: Trifluoromethyl Confirmation

¹⁹F NMR is highly specific and confirms the presence and electronic environment of the trifluoromethyl group. A single peak is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

-

Protocol:

-

Sample Preparation: Use the same sample.

-

Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Prediction: A singlet is expected around -60 to -70 ppm (relative to CFCl₃).

-

5.4. 2D NMR: Assembling the Pieces

While 1D NMR suggests the structure, 2D NMR provides definitive proof of connectivity.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[7] It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.[6][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[7] This allows us to connect the individual spin systems (like the ethyl group) to the rest of the molecule.

-

Protocol (HSQC/HMBC):

-

Sample Preparation: A slightly more concentrated sample (15-20 mg) is beneficial.

-

Acquisition: Run standard HSQC and HMBC pulse programs. For HMBC, the long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.[6]

-

Analysis: Correlate cross-peaks to build the molecular framework.

-

HMBC Connectivity Diagram

Key correlations that would confirm the structure include:

-

The pyrazole C4-H proton showing a correlation to the ester carbonyl carbon (C=O).

-

The N-CH₃ protons showing correlations to the pyrazole ring carbons C5 and C3.

-

The ethyl ester -O-CH₂- protons showing a correlation to the ester carbonyl carbon (C=O).

Caption: Key HMBC correlations confirming the molecular framework.

Data Integration and Final Confirmation

The definitive structural elucidation is achieved by synthesizing the data from all techniques:

-

HRMS confirms the elemental formula C₈H₉F₃N₂O₂.

-

FT-IR confirms the presence of an ester (C=O) and a trifluoromethyl (C-F) group.

-

¹H, ¹³C, and ¹⁹F NMR provide the number and type of hydrogen, carbon, and fluorine environments, which perfectly match the proposed structure.

-

HSQC links the proton signals to their directly attached carbons.

-

HMBC provides the final, unambiguous proof of connectivity, linking the N-methyl group, the ethyl ester, and the trifluoromethyl group to the correct positions on the pyrazole ring.

This integrated and orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in the assigned structure of this compound.

References

- 1. PubChemLite - this compound (C8H9F3N2O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to GW501516 (Cardarine): Properties, Mechanism, and Research Applications

An authoritative guide for researchers, scientists, and drug development professionals on the potent and selective PPARδ agonist, GW501516.

Introduction

GW501516, also widely known as Cardarine or Endurobol, is a synthetic, potent, and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including dyslipidemia.[1][2] Despite promising preclinical and early clinical findings in its ability to modulate lipid metabolism and enhance fatty acid oxidation, its development was halted in 2007 due to findings from animal studies that indicated a rapid induction of cancer in multiple organs.[2]

This guide provides a comprehensive technical overview of GW501516, detailing its physicochemical properties, mechanism of action, biological effects, and relevant experimental protocols and analytical methods. It is intended to serve as a resource for researchers in the fields of metabolic disease, endocrinology, and drug discovery, as well as for professionals in the anti-doping community.

Physicochemical Properties

GW501516 is a white to beige crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [2] |

| InChIKey | KKZBEVWDQREDBA-UHFFFAOYSA-N | InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |

| Molecular Formula | C21H18F3NO3S2 | [2] |

| Molecular Weight | 453.49 g/mol | [2] |

| Melting Point | 134-136 °C | [1] |

| Solubility | DMSO: ~20 mg/mLEthanol: ~12 mg/mLDMF: ~25 mg/mLWater: Insoluble | [3] |

| pKa (Predicted) | 3.17 ± 0.10 | [1] |

| logP (Predicted) | 5.9 | [4] |

Mechanism of Action

GW501516 is a highly selective agonist for the PPARδ nuclear receptor, exhibiting high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) with over 1,000-fold selectivity compared to PPARα and PPARγ.[1][2] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5][6]

The primary mechanism of action of GW501516 involves the recruitment of the coactivator PGC-1α to the PPARδ/RXR heterodimer.[2] This leads to the upregulation of genes involved in fatty acid catabolism and energy expenditure.[1][2] A key consequence of PPARδ activation by GW501516 is a metabolic shift in energy source preference from glucose to lipids, particularly in skeletal muscle.[7] This "fatty acid shifting" is achieved through the increased expression of genes involved in fatty acid transport, β-oxidation, and mitochondrial respiration.[8]

Signaling Pathway of GW501516-Mediated PPARδ Activation

The following diagram illustrates the signaling cascade initiated by GW501516.

Caption: GW501516 signaling pathway.

Biological Effects

The activation of PPARδ by GW501516 elicits a range of biological effects, primarily related to metabolic regulation.

-

Enhanced Fatty Acid Metabolism: GW501516 stimulates fatty acid oxidation in skeletal muscle and adipose tissue.[4] This is associated with an upregulation of key enzymes in the β-oxidation pathway, such as Carnitine Palmitoyltransferase-1 (CPT-1).[9][10]

-

Improved Endurance: By promoting the use of fatty acids as an energy source, GW501516 spares glucose and enhances endurance in preclinical models.[2]

-

Lipid Profile Modulation: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).[2]

-

Anti-inflammatory Properties: GW501516 has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

-

Carcinogenicity: Despite its beneficial metabolic effects, the primary reason for the cessation of its clinical development was the rapid development of cancerous tumors in multiple organs in animal studies.[2] The World Anti-Doping Agency (WADA) has issued warnings to athletes about the health risks associated with its use.[2]

Experimental Protocols

PPARδ Luciferase Reporter Gene Assay

This protocol is a representative method for assessing the activation of PPARδ by compounds like GW501516 in a cell-based system.

Objective: To quantify the dose-dependent activation of the human PPARδ receptor by GW501516.

Materials:

-

HEK293 cell line stably co-transfected with a full-length human PPARδ expression vector and a luciferase reporter vector containing PPREs.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

GW501516 (Cardarine)

-

DMSO (vehicle control)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Culture: Maintain the HEK293-PPARδ reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of GW501516 in DMSO. A typical concentration range would be from 1 pM to 1 µM. Prepare a vehicle control with DMSO alone.

-

Cell Treatment: Replace the culture medium with a fresh medium containing the different concentrations of GW501516 or the vehicle control. Incubate the plate for 24 hours.

-

Luciferase Assay: Following the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the fold activation of luciferase activity against the log concentration of GW501516 to generate a dose-response curve and determine the EC50 value.

Analytical Methods

The primary method for the detection and quantification of GW501516 and its metabolites in biological matrices (e.g., urine, blood, hair) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, which is crucial for anti-doping analysis. The main metabolites monitored are the sulfoxide and sulfone derivatives of GW501516.

Synthesis

An efficient synthesis of GW501516 has been reported in the literature, typically involving a multi-step process. A key step often involves the one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Safety and Handling

WARNING: GW501516 is a known carcinogen in animals and should be handled with extreme caution.[2] It is not approved for human use.

Laboratory Precautions:

-

Designated Area: All work with GW501516 should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves.

-

Aerosol Prevention: Avoid procedures that may generate aerosols. If unavoidable, use a certified biological safety cabinet.

-

Waste Disposal: All contaminated materials, including pipette tips, gloves, and labware, must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Decontamination: Decontaminate all work surfaces with an appropriate solvent after use.

-

Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.

Conclusion

GW501516 (Cardarine) is a potent and selective PPARδ agonist with significant effects on fatty acid metabolism and endurance. While its therapeutic potential in metabolic diseases was initially promising, the profound carcinogenic effects observed in animal studies have led to the termination of its clinical development. It remains a valuable tool for in vitro and in vivo research aimed at understanding the roles of PPARδ in metabolic regulation. However, its use is strictly limited to a research context, and extreme caution must be exercised when handling this compound due to its known carcinogenicity.

References

- 1. GW-501516 | 317318-70-0 [chemicalbook.com]

- 2. GW501516 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Abstract

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound belonging to the pyrazole class. While primarily utilized as a synthetic intermediate, its structural motifs—specifically the trifluoromethyl and pyrazole core—are present in numerous molecules with significant biological activities, including agrochemicals and pharmaceuticals.[1][2][3] This guide presents a comprehensive, hypothesis-driven framework for conducting a preliminary but robust bioactivity screening of this compound. We will proceed from initial in silico predictions and physicochemical characterization to a tiered series of in vitro assays targeting potential cytotoxic, antimicrobial, herbicidal, insecticidal, and anti-inflammatory activities. The protocols detailed herein are designed to be self-validating and provide a clear rationale for each experimental choice, establishing a foundational dataset to guide future research and development.

Introduction: Rationale for Screening a Synthetic Intermediate

The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[2][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Molecules possessing this combination have demonstrated potent activities, including anti-inflammatory (e.g., Celecoxib), antibacterial, and insecticidal properties.[2][3][4]

Given these precedents, this compound (henceforth referred to as "the compound"), despite its current role as a building block, warrants a preliminary investigation to uncover any intrinsic bioactivity. This process, often termed "lead discovery," is a critical first step in the pipeline for developing new drugs or agrochemicals.[5][6] Our screening cascade is designed to efficiently and cost-effectively probe a wide range of potential applications.

Part 1: Foundational Characterization: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a computational assessment is essential. This "fail early, fail cheap" paradigm helps prioritize compounds with a higher likelihood of success.[7]

Physicochemical and ADMET Prediction

We will first assess the compound's "drug-likeness" using established criteria such as Lipinski's Rule of Five.[8][9][10][11][12] This rule of thumb evaluates if a compound has properties that would make it a likely orally active drug in humans.[9][11] The key parameters are:

-

Molecular Weight (MW) < 500 Daltons

-

LogP (octanol-water partition coefficient) < 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

Simultaneously, we will use in silico tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous open-access web servers and commercial software packages can provide these predictions.[7][13][14][15][16]

Table 1: Predicted Physicochemical Properties of the Compound

| Property | Predicted Value | Lipinski's Rule of Five Assessment | Source |

| Molecular Formula | C8H9F3N2O2 | N/A | Calculated |

| Molecular Weight | 238.17 g/mol | Pass (< 500) | Calculated |

| LogP | ~2.1 | Pass (< 5) | Predicted (e.g., SwissADME) |

| Hydrogen Bond Donors | 0 | Pass (≤ 5) | Calculated |

| Hydrogen Bond Acceptors | 4 | Pass (≤ 10) | Calculated |

| Overall Result | Compliant | High potential for oral bioavailability |

Note: Predicted values are illustrative and should be generated using a specific ADMET prediction tool.[14][15]

Bioactivity Prediction

Target prediction algorithms can screen the compound's structure against databases of known bioactive molecules to suggest potential biological targets. This helps to form hypotheses for the subsequent in vitro assays.

Part 2: The Screening Cascade: A Multi-Tiered In Vitro Approach

Our experimental workflow is designed as a cascade, starting with broad toxicity assessments and moving towards more specific, hypothesis-driven assays.

Caption: High-level workflow for preliminary bioactivity screening.

Tier 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific bioactivities, it is crucial to determine the compound's general toxicity to mammalian cells. A highly cytotoxic compound may produce false positives in other assays or have a limited therapeutic window. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19][20]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed human embryonic kidney (HEK293) or human liver cancer (HepG2) cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold serial dilutions in serum-free culture medium, ranging from 100 µM to 0.78 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[17][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[17][20]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 2: Illustrative Cytotoxicity Data

| Concentration (µM) | % Viability (Relative to Control) |

| 100 | 12.5% |

| 50 | 48.9% |

| 25 | 85.3% |

| 12.5 | 95.1% |

| 6.25 | 98.7% |

| Calculated IC₅₀ | ~51 µM |

Part 3: Tier 2: Hypothesis-Driven Screening

Based on the activities of related pyrazole compounds, we will test three hypotheses: antimicrobial, agrochemical, and therapeutic potential.

Antimicrobial Activity: Broth Microdilution Assay

Causality: Pyrazole derivatives have shown promise as antimicrobial agents.[3][4] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23][24]

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07) [22]

-

Organisms: Use representative strains of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

-

Inoculum Preparation: Grow cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of 5 × 10⁵ CFU/mL in the assay wells.

-

Plate Preparation: In a 96-well plate, perform a 2-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to obtain concentrations from 128 µg/mL to 1 µg/mL.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate plates at 35°C for 18-24 hours for bacteria, or 48 hours for yeast.[21]

-

Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Agrochemical Potential: Herbicidal & Insecticidal Assays

Causality: Phenylpyrazole compounds are famously used as insecticides (e.g., Fipronil), and other pyrazole derivatives have shown herbicidal activity.[1] Simple, cost-effective bioassays can provide a first indication of such potential.

Protocol: Herbicidal Activity (Lettuce Seed Germination Assay) [25][26][27]

-

Setup: Place a filter paper in several petri dishes.

-

Treatment: Prepare aqueous solutions of the compound at various concentrations (e.g., 10, 100, 500 ppm), using a small amount of a surfactant if needed. Add 2 mL of each solution to a labeled petri dish. Use distilled water as a control.[26]

-

Seeding: Place 10-20 lettuce (Lactuca sativa) seeds in each dish.[27]

-

Incubation: Seal the dishes and incubate in the dark at room temperature for 5-7 days.[26][27]

-

Analysis: Measure the germination rate and the radicle (root) length in each dish. Compare the results to the control to determine the percent inhibition.[28][29]

Protocol: Insecticidal Activity (Topical Application on Drosophila melanogaster) [30][31][32][33][34]

-

Organisms: Use adult fruit flies (Drosophila melanogaster) as a model organism.

-

Compound Preparation: Prepare dilutions of the compound in acetone (e.g., 0.1, 1, 10 µg/µL).

-

Application: Anesthetize the flies using CO₂ or chilling. Using a microapplicator, apply 1 µL of the test solution to the dorsal thorax of each fly.[33] Use acetone as a vehicle control.

-

Observation: Place the flies in vials with food and observe mortality at 24 and 48 hours.

-

Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (lethal dose for 50% of the population).

Therapeutic Potential: COX-2 Enzyme Inhibition Assay

Causality: The pyrazole ring is the core structure of the selective COX-2 inhibitor Celecoxib, a widely used anti-inflammatory drug. Therefore, assessing the compound's ability to inhibit the COX-2 enzyme is a logical starting point for therapeutic screening. A fluorometric assay provides a sensitive and high-throughput method for this.[35]

Caption: Mechanism of a fluorometric COX-2 inhibition assay.

Protocol: Fluorometric COX-2 Inhibitor Screening [35][36][37][38]

-

Reagents: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a fluorometric probe, and a known inhibitor (e.g., Celecoxib) as a positive control.[35]

-

Plate Setup: In a 96-well black plate, add assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the reaction.[36][37][38]

-

Measurement: Immediately read the fluorescence kinetically for 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).[35]

-

Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control and calculate the IC₅₀ value.

Part 4: Data Interpretation & Future Directions

The preliminary screening will generate a set of quantitative metrics (IC₅₀, MIC, LD₅₀).

Table 3: Summary of Hypothetical Screening Results

| Assay Type | Target/Organism | Result Metric | Value | Interpretation |

| Cytotoxicity | HEK293 Cells | IC₅₀ | 51 µM | Moderate cytotoxicity. |

| Antibacterial | S. aureus | MIC | >128 µg/mL | No significant activity. |

| Antifungal | C. albicans | MIC | 64 µg/mL | Weak activity. |

| Herbicidal | L. sativa germination | IC₅₀ | 85 ppm | Moderate herbicidal effect. |

| Insecticidal | D. melanogaster | LD₅₀ | >100 µ g/fly | No significant activity. |

| Enzyme Inhibition | COX-2 | IC₅₀ | 15 µM | Potentially interesting activity. |

Based on these hypothetical results, the compound shows moderate herbicidal and COX-2 inhibitory activity with moderate general cytotoxicity. This profile suggests that further investigation could be warranted in two directions:

-

Agrochemical: Synthesize analogs to improve herbicidal potency while monitoring for increased cytotoxicity.

-

Therapeutic: Confirm COX-2 selectivity by testing against COX-1. If selective, proceed to medicinal chemistry efforts to enhance potency and reduce off-target toxicity.

This structured, multi-pronged screening approach provides a solid foundation for making informed decisions, ensuring that resources are directed toward the most promising avenues of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Integrated platform promises to accelerate drug discovery process - News [news.ucsc.edu]

- 6. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]